molecular formula C11H7ClN2O B13141370 6-Chloro-[3,4'-bipyridine]-4-carbaldehyde

6-Chloro-[3,4'-bipyridine]-4-carbaldehyde

Cat. No.: B13141370
M. Wt: 218.64 g/mol
InChI Key: QLFLAZPCWBCBPB-UHFFFAOYSA-N
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Description

6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chlorine atom at the 6th position and an aldehyde group at the 4th position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine structure allows for coordination with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-5-pyridin-4-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-7H

InChI Key

QLFLAZPCWBCBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2C=O)Cl

Origin of Product

United States

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